molecular formula C10H9FO3 B15061414 (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Cat. No.: B15061414
M. Wt: 196.17 g/mol
InChI Key: IMYBFKQCTCBNPY-UHFFFAOYSA-N
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Description

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methoxybenzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-fluoro-5-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to speed up the reaction.

    Solvent Selection: Choosing solvents that enhance the reaction rate and product isolation.

    Process Scaling: Implementing continuous flow reactors to scale up the production while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be incorporated into polymers to modify their physical and chemical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxyphenylboronic acid
  • 3-Fluoro-5-methoxycarbonylphenylboronic acid

Comparison

  • Structural Differences : While these compounds share the 3-fluoro-5-methoxyphenyl core, they differ in their functional groups (boronic acid vs. acrylic acid).
  • Chemical Properties : The presence of different functional groups can lead to variations in reactivity and applications. For example, boronic acids are commonly used in Suzuki-Miyaura coupling reactions, whereas acrylic acids are more versatile in polymerization and other organic transformations.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)

InChI Key

IMYBFKQCTCBNPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)F

Origin of Product

United States

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